molecular formula C9H8N2OS B13338352 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13338352
M. Wt: 192.24 g/mol
InChI Key: BICGTYLLQQKUMX-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a thiophene ring linked to a methyl-substituted pyrazole, a scaffold recognized for its significant biological potential . Researchers value this aldehyde functional group for its reactivity as an intermediate in constructing more complex molecular architectures, particularly in the synthesis of novel pyrazolyl-thiazole derivatives . Compounds incorporating pyrazole and thiophene motifs have demonstrated a wide spectrum of biological activities in scientific studies. These include promising antimicrobial properties against various bacterial strains (such as Escherichia coli and Staphylococcus aureus ) and fungal strains (including Candida albicans ), as well as notable antioxidant activities evidenced in DPPH radical scavenging assays . The structural features of this compound make it a valuable precursor for developing multifunctional therapeutic agents. Its applications extend to use in computational studies, including density functional theory (DFT) calculations to understand electronic properties and molecular docking simulations to predict interactions with biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3

InChI Key

BICGTYLLQQKUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

The synthesis of this compound typically involves the condensation of thiophene derivatives with pyrazole compounds. A common method includes reacting a mixture of 4-methyl-1H-pyrazole and thiophene-2-carboxaldehyde under reflux conditions, often using solvents like ethanol or acetic acid. Reaction parameters such as temperature and time are crucial for optimizing yield.

Synthesis Conditions

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily influenced by its functional groups, particularly the aldehyde group, which can participate in various reactions. It can be used as a precursor in synthesizing more complex derivatives, such as pyrazolo-thiazole compounds, through multicomponent reactions involving malononitrile.

Analytical Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of this compound. IR spectra typically show characteristic peaks for carbonyl (C=O) stretching around 1700 \$$cm^{-1}\$$ and N-H bending vibrations.

Spectroscopic Data

Property Value
Product Name This compound
Molecular Formula \$$C9H8N_2OS\$$
Molecular Weight 192.24 g/mol
IUPAC Name 4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3
Standard InChIKey BICGTYLLQQKUMX-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=CSC(=C2)C=O
PubChem Compound ID 104366861
Date Last Modified August 10, 2024

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another method for formylating electron-rich arenes. This reaction involves electrophilic substitution of a suitable carbon nucleophile with a chloromethyleneiminium salt. Hydrolysis of the iminium salt affords the aldehyde derivative (Ar–H→Ar–CHO), which is a widely studied outcome of this protocol.

Applications of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes and their derivatives have various applications, including:

  • Synthesis of pyrazolo-thiazole compounds
  • Building blocks in organic synthesis and medicinal chemistry
  • Antimicrobial and anticancer research
  • CDK1/Cdc2 inhibitors

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1824358-44-2
  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 192.24 g/mol
  • Structure : Comprises a thiophene-2-carbaldehyde core substituted at the 4-position with a 4-methyl-1H-pyrazole group.

Key Characteristics :

  • The methyl group on the pyrazole ring modulates electronic properties, enhancing stability and influencing reactivity in synthetic applications.
  • Its structural framework is widely utilized in medicinal chemistry and materials science, particularly as a precursor for heterocyclic derivatives .

Comparison with Similar Compounds

Structural Analogues of Thiophene-2-carbaldehyde Derivatives

The following table summarizes key structural and physicochemical properties of 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Key Applications
This compound 1824358-44-2 C₉H₈N₂OS 192.24 4-Methylpyrazole N/A Pharmaceutical intermediates
4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde 1565980-80-4 C₉H₇ClN₂OS 226.68 4-Chloro-3-methylpyrazole N/A Kinase inhibitor synthesis
4-(1-Methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde 2138430-23-4 C₉H₈N₂OS 192.24 3-Methylpyrazole (positional isomer) N/A Ligand design for metal complexes
4-(4-Fluorophenyl)thiophene-2-carbaldehyde N/A C₁₁H₈FOS 207.24 4-Fluorophenyl 58–61 Fluorescent probes
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde 291279-14-6 C₂₃H₁₇NOS 355.45 4-(Diphenylamino)phenyl N/A COF ligands, AIE materials

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methyl group in this compound enhances electron density on the pyrazole ring, improving solubility in polar solvents compared to halogenated analogues like 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde .
    • Fluorophenyl and chlorophenyl substituents (e.g., 4-(4-Fluorophenyl)thiophene-2-carbaldehyde) lower electron density, increasing melting points (e.g., 58–61°C) and thermal stability .
  • Positional Isomerism :

    • The 3-methylpyrazole isomer (CAS 2138430-23-4) exhibits distinct electronic properties due to altered conjugation pathways, impacting binding affinity in coordination chemistry .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • Substitution at the pyrazole 4-position (e.g., methyl, chloro) significantly influences bioactivity. Chloro derivatives exhibit enhanced inhibitory potency against kinases compared to methyl analogues .
    • Thiophene-2-carbaldehyde derivatives with extended π-systems (e.g., triphenylamine) display aggregation-induced emission (AIE), making them valuable in optoelectronics .
  • Characterization Techniques :

    • SHELXL and ORTEP-3 are widely used for crystallographic refinement and visualization of these compounds, confirming substituent effects on molecular packing .

Biological Activity

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 1564906-04-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including this compound, showed promising results against several pathogens.

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Active against Staphylococcus aureus and E. coli
Other derivativesVariousActive against multiple Gram-positive and Gram-negative bacteria

The minimum inhibitory concentration (MIC) values for the compound were notably low, suggesting potent antibacterial activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells. For instance, a study involving breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain pyrazole derivatives displayed significant cytotoxicity and could enhance the effectiveness of standard chemotherapy agents like doxorubicin .

Case Study :
A specific derivative was tested for its synergistic effect with doxorubicin in MDA-MB-231 cells, leading to increased apoptosis and cell death compared to doxorubicin alone. This highlights the potential of integrating pyrazole derivatives into cancer treatment regimens .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole compounds have been documented for their anti-inflammatory effects. Research has shown that these compounds can inhibit key inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for drug design. Modifications in the thiophene or pyrazole rings can significantly influence biological activity. For example, the presence of electron-donating or withdrawing groups can enhance or diminish the compound's efficacy against targeted biological pathways .

Q & A

Q. What are the common synthetic routes for 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde?

Methodological Answer: The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of the pyrazole-thiophene precursor using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives undergo formylation under Vilsmeier conditions to yield carbaldehyde analogs. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios of DMF:POCl₃ (1:1.2). Yields range from 55–75%, depending on substituent electronic effects.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while thiophene protons resonate at δ 7.2–7.8 ppm. Pyrazole methyl groups are observed at δ 2.3–2.5 ppm .
  • IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the C=O stretch of the aldehyde group .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) are used to validate the molecular formula (e.g., C₁₀H₉N₂OS requires m/z 221.0381) .

Q. What are the typical applications of this compound in medicinal chemistry?

Methodological Answer: The carbaldehyde moiety serves as a versatile intermediate for synthesizing bioactive derivatives. For instance:

  • Schiff base formation : Condensation with amines yields imines for antimicrobial screening .
  • Coordination complexes : The aldehyde group can bind metal ions (e.g., Cu²⁺, Zn²⁺) to study antitumor activity via DNA interaction assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, and β = 91.559° reveal planar thiophene-pyrazole systems. Twinning or disorder in crystals can be addressed using the TWIN/BASF commands in SHELXL .

Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For Pd-catalyzed C–H functionalization (e.g., Suzuki coupling), the aldehyde's electron-withdrawing effect lowers the LUMO energy (-2.8 eV), favoring nucleophilic attack at the β-thiophene position. Transition-state modeling (B3LYP/6-311+G(d,p)) optimizes reaction pathways .

Q. How do electronic effects influence regioselectivity in nucleophilic substitutions?

Methodological Answer: Substituent electronic profiles are analyzed via Hammett σ constants . For example, electron-donating groups (e.g., -OCH₃) on the pyrazole ring increase nucleophilic attack at the aldehyde carbon (σₚ = -0.27), while electron-withdrawing groups (e.g., -NO₂, σₚ = +1.24) redirect reactivity to the thiophene sulfur .

Q. How can conflicting NMR data for similar derivatives be reconciled?

Methodological Answer: Contradictions in chemical shifts may arise from solvent polarity or tautomerism. For example, DMSO-d₆ induces aldehyde proton downfield shifts (~0.3 ppm) compared to CDCl₃. Variable Temperature (VT) NMR at -40°C can freeze dynamic processes (e.g., keto-enol tautomerism) to resolve splitting .

Data Contradictions and Resolution

  • Synthetic Yields : Vilsmeier–Haack reactions report 55–75% yields, but steric hindrance from 4-methyl groups may reduce efficiency. Alternative routes (e.g., nucleophilic substitution with K₂CO₃/phenol) improve yields to 80% for bulkier analogs .
  • Biological Activity : While some studies report antimicrobial efficacy (MIC = 8 µg/mL), others note inactivity due to poor membrane permeability. LogP calculations (e.g., ClogP = 2.1) guide structural modifications for enhanced bioavailability .

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